2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine
Description
Significance of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives in Chemical Biology and Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidine derivatives are recognized as a "privileged scaffold" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity. This versatility has led to their investigation and development for a wide array of therapeutic applications. Notably, compounds bearing this core structure have shown promise as anticancer, anti-inflammatory, antiviral, and central nervous system-acting agents. nih.gov
A significant area of research for this scaffold is in the development of protein kinase inhibitors. researchgate.netrsc.org Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolo[1,5-a]pyrimidine framework has proven to be an effective template for the design of potent and selective inhibitors for a variety of kinases, including Tropomyosin receptor kinases (Trk), Pim-1 kinase, and Cyclin-dependent kinases (CDKs). mdpi.commdpi.comekb.egnih.gov The success of approved drugs like Larotrectinib and Entrectinib, which are used in the treatment of cancers with NTRK gene fusions, underscores the clinical importance of this scaffold. mdpi.com
Rationale for Investigation of the 2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine Motif
The investigation into specifically substituted pyrazolo[1,5-a]pyrimidine derivatives, such as 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine, is driven by the principles of medicinal chemistry, where small structural modifications can lead to significant changes in biological activity, selectivity, and pharmacokinetic properties.
The rationale for the specific substitutions in the 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine motif can be inferred from structure-activity relationship (SAR) studies of related compounds. The placement of methyl groups at positions 2 and 6 can influence the compound's lipophilicity and steric profile, which in turn can affect its binding to target proteins and its metabolic stability. The amino group at position 3 is often a key pharmacophoric feature, capable of forming crucial hydrogen bond interactions within the active site of target enzymes, such as kinases. For instance, in the development of Trk inhibitors, an amino group at the second position and a carboxamide at the third position were found to enhance inhibitory activity. mdpi.com While direct research on the 3-amino-2,6-dimethyl derivative is limited, the exploration of such motifs is a logical step in the systematic optimization of the pyrazolo[1,5-a]pyrimidine scaffold to achieve desired biological activities.
Overview of Research Trajectories for the Chemical Compound
While specific, in-depth studies focusing solely on 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine are not extensively documented in publicly available literature, its investigation likely falls within broader research programs aimed at developing novel kinase inhibitors. The general research trajectory for pyrazolo[1,5-a]pyrimidine derivatives involves several key stages:
Synthesis: The synthesis of the pyrazolo[1,5-a]pyrimidine core is typically achieved through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov Modifications to introduce the desired substituents at the 2, 3, and 6 positions would involve the use of appropriately substituted starting materials.
Biological Screening: Once synthesized, compounds like 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine would be screened against a panel of biological targets, most notably a wide range of protein kinases, to identify any inhibitory activity.
Structure-Activity Relationship (SAR) Studies: If initial screening reveals promising activity, further chemical modifications would be made to the lead compound to understand the relationship between its structure and biological activity. This iterative process aims to optimize potency, selectivity, and drug-like properties. For example, SAR studies on other pyrazolo[1,5-a]pyrimidines have highlighted the importance of substituents at various positions for kinase inhibition. mdpi.comnih.gov
Preclinical Development: Promising candidates from SAR studies would then undergo further preclinical evaluation, including in vitro and in vivo studies to assess their efficacy and safety profiles.
Detailed Research Findings
Specific biological data for 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine is not extensively published. However, to illustrate the type of data generated in the investigation of related compounds, the following tables present hypothetical data based on typical findings for pyrazolo[1,5-a]pyrimidine derivatives in kinase inhibition and anticancer screening.
Table 1: Kinase Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) |
| Derivative A | TrkA | 1.7 |
| Derivative B | Pim-1 | 45 |
| Derivative C | CDK2 | 90 |
| Derivative D | FLT3 | 0.4 |
IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase's activity.
Table 2: Antiproliferative Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | GI50 (µM) |
| Derivative X | HCT-116 (Colon Cancer) | 5.2 |
| Derivative Y | MCF-7 (Breast Cancer) | 8.9 |
| Derivative Z | A549 (Lung Cancer) | 12.1 |
GI50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Properties
CAS No. |
232601-05-7 |
|---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of the 2,6 Dimethylpyrazolo 1,5 a Pyrimidin 3 Amine Core
Electrophilic and Nucleophilic Substitution Reactions
The pyrazolo[1,5-a]pyrimidine (B1248293) nucleus is a fused heterocyclic system characterized by a π-electron-rich pyrazole (B372694) ring and a π-electron-deficient pyrimidine (B1678525) ring. This electronic dichotomy governs its reactivity towards electrophiles and nucleophiles. The reactivity of the 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine core is further modulated by the substituents present: the electron-donating 3-amino group and the weakly activating 2- and 6-methyl groups.
Electrophilic Aromatic Substitution:
On the unsubstituted pyrazolo[1,5-a]pyrimidine ring, electrophilic attack preferentially occurs at the C3 position of the pyrazole moiety. For instance, nitration with a mixture of nitric and sulfuric acids yields the 3-nitro derivative, while bromination typically affords the 3-bromo and 3,6-dibromo species.
In the case of 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine, the C3 position is already substituted. The powerful electron-donating and ortho-, para-directing nature of the 3-amino group would be expected to activate the ring towards further electrophilic substitution, primarily at the C4 position. Common electrophilic substitution reactions include nitration, halogenation, and formylation. For example, Vilsmeier-Haack conditions can be used to introduce a formyl group, typically at the C3 position of an unsubstituted ring, which can then be used in further synthetic transformations.
Nucleophilic Substitution:
Nucleophilic aromatic substitution (NAS) on the pyrazolo[1,5-a]pyrimidine scaffold is generally favored at the C5 and C7 positions of the pyrimidine ring, which are electron-deficient. However, a key nucleophilic substitution pathway for the title compound involves the transformation of the 3-amino group. Through diazotization with nitrous acid, the amine can be converted into a diazonium salt. This intermediate is highly versatile and can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens (Cl, Br), cyano groups, and other functionalities. This two-step sequence provides a powerful method for functionalizing the C3 position.
Functional Group Interconversions on the Pyrazolo[1,5-a]pyrimidine Ring
The functional groups on the 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine core can be readily interconverted, providing access to a diverse library of analogues for various applications, including medicinal chemistry.
Introduction of Halogenated Moieties
Halogenated pyrazolo[1,5-a]pyrimidines are valuable intermediates for cross-coupling reactions and often exhibit unique biological properties. Halogens can be introduced onto the ring system via several methods.
Electrophilic Halogenation: Direct halogenation of the pyrazolo[1,5-a]pyrimidine core can be achieved using N-halosuccinimides (NXS), such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS). For the title compound, this reaction would likely occur at the activated C4 position.
Via Diazonium Salts: As mentioned previously, the 3-amino group can be converted into a halogen via the Sandmeyer reaction. This involves treating the corresponding diazonium salt with a copper(I) halide (CuCl, CuBr).
A one-pot, microwave-assisted process has been developed for the synthesis of 3-halopyrazolo[1,5-a]pyrimidines, involving the initial cyclocondensation followed by in-situ electrophilic halogenation with NXS.
Amidation and Esterification Reactions
Amide and ester functionalities are prevalent in biologically active molecules. On the pyrazolo[1,5-a]pyrimidine scaffold, these groups are typically introduced at the C3 position.
Amidation: Pyrazolo[1,5-a]pyrimidine-3-carboxamides are a class of compounds with demonstrated antimicrobial and hypnotic activities. While direct amidation of the 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine ring itself is not feasible, the 3-amino group can be converted to a nitrile via the Sandmeyer reaction (using CuCN). Subsequent hydrolysis of the nitrile yields a carboxylic acid. This carboxylic acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDCI/HOBt) to afford the desired C3-amides.
Esterification: Similarly, the C3-carboxylic acid obtained from the hydrolysis of the corresponding nitrile can be esterified under acidic conditions with an appropriate alcohol. The synthesis of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been reported, highlighting the accessibility of this functional group.
The following table summarizes the synthesis of C3-carboxamides and C3-carboxylates from a nitrile precursor.
| Starting Material | Reagent(s) | Product | Application/Reference |
| 2-Methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | H₂SO₄ | 2-Methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | Synthesis of carboxamide derivatives |
| 3-Cyano-pyrazolo[1,5-a]pyrimidine | 1. Hydrolysis (e.g., NaOH, H₂O) 2. Esterification (e.g., EtOH, H⁺) | Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | Synthesis of ester derivatives |
| 3-Cyano-pyrazolo[1,5-a]pyrimidine | 1. Hydrolysis (e.g., NaOH, H₂O) 2. Amine, Coupling Agent (e.g., HATU) | N-Substituted pyrazolo[1,5-a]pyrimidine-3-carboxamide | Synthesis of PI3K inhibitors |
Alkylation and Acylation of Exocyclic Amines
The exocyclic 3-amino group of the title compound is a prime site for derivatization through alkylation and acylation reactions. These transformations are fundamental in modifying the compound's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity.
Acylation: The 3-amino group readily reacts with acylating agents like acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This functionalization is particularly significant in medicinal chemistry. For instance, the introduction of a picolinamide (B142947) group at the C3 position of the pyrazolo[1,5-a]pyrimidine scaffold has been shown to significantly enhance inhibitory activity against TrkA kinase.
Alkylation: N-alkylation of the 3-amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. These reactions lead to the formation of secondary and tertiary amines, further expanding the structural diversity of the scaffold.
The table below provides examples of these derivatization reactions.
| Reaction Type | Reagent Example | Product Type | Significance |
| Acylation | Picolinoyl chloride | N-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)picolinamide | Enhanced biological activity |
| Acylation | Acetic anhydride | N-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide | Modification of physicochemical properties |
| Alkylation | Methyl iodide | N-Methyl-2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine | Synthesis of secondary amine derivatives |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl-2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine | Synthesis of secondary amine derivatives |
Ring Modification and Annulation Strategies
Beyond simple substitution and functional group interconversion, the pyrazolo[1,5-a]pyrimidine core can serve as a template for constructing more complex, fused heterocyclic systems. These ring modification and annulation strategies often leverage the inherent reactivity of the existing functional groups.
One notable strategy involves creating a diamine system that can be used for subsequent heterocyclization. For example, the introduction of an amino group at the C6 position of a 5-aminopyrazolo[1,5-a]pyrimidine derivative creates a 1,2-diamine system which can be cyclized with appropriate reagents to form new fused rings.
Similarly, the 3-amino group of the title compound, in conjunction with the adjacent C4 carbon, can act as a dinucleophile. Reaction with suitable 1,3-bielectrophilic reagents, such as β-dicarbonyl compounds or α,β-unsaturated ketones, could lead to the annulation of a new six-membered ring, forming a tetracyclic system. Such strategies have been employed in related heterocyclic systems, where aminopyrazoles are reacted with ketene (B1206846) dithioacetals to yield pyrazolo[1,5-a]pyrimidines, which can then undergo further cyclization. These annulation reactions are powerful tools for expanding the structural complexity and exploring new chemical space based on the pyrazolo[1,5-a]pyrimidine scaffold.
Structural Elucidation and Characterization Methodologies
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopy is fundamental to the structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, ¹H (proton) and ¹³C (carbon-13) NMR are crucial for confirming the substitution pattern. researchgate.net
While specific NMR data for 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine is not available, the analysis of a related compound, Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate , demonstrates the utility of this technique. nih.gov The ¹H NMR spectrum would confirm the presence of all proton-containing groups, and their chemical shifts (δ) would indicate their electronic environment. For instance, distinct singlet signals would be expected for the methyl groups at the C2 and C6 positions, and the protons on the pyrimidine (B1678525) and pyrazole (B372694) rings would exhibit characteristic shifts. nih.govekb.eg The amino group (NH₂) at the C3 position would typically appear as a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O). ekb.eg
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are indicative of their position within the fused system. researchgate.netnih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), would be employed to establish the connectivity between protons and carbons, confirming the final structure. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a Related Pyrazolo[1,5-a]pyrimidine Analog
| Compound | Technique | Nucleus | Chemical Shift (δ ppm) | Assignment |
|---|---|---|---|---|
| Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate nih.gov | ¹H NMR (400 MHz, DMSO-d₆) | ¹H | 8.50 (s, 1H) | H² |
| 7.08 (d, J = 0.9 Hz, 1H) | H⁶ | |||
| 4.27 (q, J = 7.1 Hz, 2H) | C⁸'H₂ (ethyl) | |||
| 2.69 (d, J = 0.9 Hz, 3H) | 7-CH₃ | |||
| 2.56 (s, 3H) | 5-CH₃ | |||
| ¹³C NMR (101 MHz, DMSO-d₆) | ¹³C | 162.29, 146.59 | C⁵, C⁷ | |
| 146.43 | C² | |||
| 110.64 | C⁶ | |||
| 24.50, 16.53 | 5-CH₃, 7-CH₃ |
Note: This table presents data for a related structure to illustrate the type of information obtained from NMR analysis. Assignments are based on the referenced literature. nih.gov
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. Upon ionization, the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which provides the molecular weight.
For 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula. The analysis of a similar compound, 7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine , revealed a molecular ion (M⁺) peak at an m/z of 162, corresponding to its molecular weight. iucr.org The fragmentation of the molecular ion provides a unique fingerprint that helps to confirm the structure. The pyrazolo[1,5-a]pyrimidine core is relatively stable, but characteristic losses of small fragments, such as methyl radicals (•CH₃) or elements of the pyrimidine ring, can be observed. sapub.orgresearchgate.net The fragmentation pathways are crucial for distinguishing between isomers, as different substitution patterns will lead to different fragment ions. sapub.org
Table 2: Representative Mass Spectrometry Data for a Related Pyrazolo[1,5-a]pyrimidine Isomer
| Compound | Ionization Method | m/z (Relative Intensity %) | Fragment Interpretation |
|---|---|---|---|
| 7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine iucr.org | Electron Impact (30 eV) | 162 (100) | Molecular Ion [M]⁺ |
| 161 (24) | [M-H]⁺ | ||
| 147 (5) | [M-CH₃]⁺ | ||
| 134 (11) | Further fragmentation | ||
| 122 (26) | Further fragmentation |
Note: This table presents data for an isomeric structure to illustrate the principles of mass spectrometry analysis. iucr.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique provides definitive proof of atomic connectivity, bond lengths, bond angles, and stereochemistry by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.
For the pyrazolo[1,5-a]pyrimidine class of compounds, X-ray crystallography has been used to confirm the planar nature of the fused heterocyclic ring system and to study intermolecular interactions in the solid state, such as hydrogen bonding. researchgate.net For instance, the crystal structure of 7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine hemihydrate confirmed its molecular structure and revealed a complex three-dimensional framework linked by O—H⋯N, N—H⋯N, and N—H⋯O hydrogen bonds. iucr.org
Should single crystals of 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine be obtained, X-ray diffraction analysis would provide unequivocal confirmation of its structure. The resulting crystallographic data would include precise atomic coordinates, allowing for the calculation of all bond lengths and angles. This information would definitively establish the positions of the methyl groups at C2 and C6, and the amine group at C3, leaving no ambiguity about the isomeric form of the compound. The analysis would also reveal how the molecules pack in the crystal lattice and detail any intermolecular hydrogen bonds involving the 3-amino group, which are crucial for understanding the solid-state properties of the material.
Computational and Theoretical Investigations of 2,6 Dimethylpyrazolo 1,5 a Pyrimidin 3 Amine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the pyrazolo[1,5-a]pyrimidine (B1248293) class of compounds to understand their fundamental chemical properties.
DFT calculations are frequently employed to determine the electronic properties of pyrazolo[1,5-a]pyrimidine derivatives, which are crucial for understanding their reactivity and intermolecular interactions. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to describe the electron-donating and accepting capabilities of a molecule, respectively. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP) maps are also generated using DFT to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For the pyrazolo[1,5-a]pyrimidine scaffold, these studies reveal how different substituents influence the electronic properties of the fused ring system. For instance, the introduction of electron-donating groups at certain positions can elevate the HOMO energy level, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups can lower the LUMO energy, enhancing its electrophilicity. rsc.orgrsc.org
Table 1: Illustrative Electronic Properties of Substituted Pyrazolo[1,5-a]pyrimidines from DFT Studies
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Generic Pyrazolo[1,5-a]pyrimidine | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Substituted Derivative A | -6.2 | -1.5 | 4.7 | 2.5 |
| Substituted Derivative B | -5.8 | -1.2 | 4.6 | 3.1 |
Note: The data in this table is illustrative for substituted pyrazolo[1,5-a]pyrimidines and not specific to 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine.
DFT calculations can accurately predict various spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. For pyrazolo[1,5-a]pyrimidine derivatives, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (using Time-Dependent DFT, or TD-DFT) have been shown to be in good agreement with experimental data. rsc.orgrsc.org These computational predictions are invaluable for confirming the regioselectivity of synthetic reactions and for the detailed structural assignment of complex molecules. nih.gov
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or a nucleic acid. These methods are central to drug discovery and development.
Molecular docking studies have been extensively performed on various pyrazolo[1,5-a]pyrimidine derivatives to explore their potential as inhibitors of different enzymes. nih.govekb.egjohnshopkins.edu These studies have shown that the pyrazolo[1,5-a]pyrimidine scaffold can effectively fit into the active sites of a range of protein targets, including protein kinases, ekb.eg and enzymes from microbial sources. nih.govjohnshopkins.edu
The predicted binding modes from docking simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are responsible for the binding affinity of the ligand to its target. For example, in studies of pyrazolo[1,5-a]pyrimidine derivatives as potential antimicrobial agents, docking simulations have identified crucial hydrogen bonding interactions with the active site residues of enzymes like DNA gyrase. johnshopkins.edu Similarly, in the context of anticancer research, docking studies have elucidated the binding modes of these compounds within the ATP-binding pocket of protein kinases like CDK2. ekb.eg
Table 2: Examples of Predicted Interactions for Pyrazolo[1,5-a]pyrimidine Derivatives with Protein Targets
| Protein Target | Key Interacting Residues | Type of Interaction | Reference |
| CDK2 Kinase | ILE10, GLU81, LEU83, ASP86 | Hydrogen Bonding, Hydrophobic Interactions | ekb.eg |
| DNA Gyrase | ASP73, GLY77, THR165 | Hydrogen Bonding, Pi-Alkyl Interactions | johnshopkins.edu |
| 14-alpha demethylase | TYR118, HIE314, MET433 | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |
Note: This table presents findings for various derivatives of the pyrazolo[1,5-a]pyrimidine scaffold and not specifically for 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine.
The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar N-heterocyclic system. mdpi.com This structural rigidity is an important feature that can influence its binding to biological targets. Computational studies, including conformational analysis, can provide insights into the energetically favorable conformations of substituted pyrazolo[1,5-a]pyrimidines and how these conformations might affect their biological activity. The planarity of the fused ring system is conducive to forming stacking interactions with aromatic residues in protein active sites. mdpi.com Furthermore, computational studies have highlighted the conformational flexibility of certain derivatives, which can be crucial for adapting to the active sites of various biological targets. nih.gov
Future Perspectives in Chemical Biology and Drug Discovery
Rational Design and Synthesis of Advanced Analogues
The development of advanced analogues of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a cornerstone of future research, aiming to enhance potency, selectivity, and pharmacokinetic properties. The structural versatility of the fused bicyclic system, which combines a five-membered pyrazole (B372694) ring with a six-membered pyrimidine (B1678525) ring, provides a robust framework for chemical modifications.
Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for rationally designing next-generation compounds. For instance, in the development of Tropomyosin receptor kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety was found to be essential for forming a critical hinge interaction with the Met592 residue of the kinase, influencing binding affinity. Further modifications have shown that:
Adding a morpholine (B109124) group can improve selectivity by minimizing off-target effects.
Incorporating fluorine can enhance interactions with specific amino acid residues like Asn655.
Similarly, in the design of selective PI3Kδ inhibitors, it was noted that indole (B1671886) derivatives at the C(5) position of the pyrazolo[1,5-a]pyrimidine core could form an additional hydrogen bond with Asp-787, enhancing selectivity over other PI3K isoforms.
Advanced Synthetic Methodologies: The synthesis of these complex molecules has evolved significantly. Modern strategies focus on efficiency, diversity, and sustainability. Key approaches include:
Cyclization and Condensation Reactions: These are traditional and widely used methods, often involving the condensation of 5-aminopyrazoles with various β-dicarbonyl compounds to construct the pyrimidine ring.
Multicomponent Reactions: These reactions combine three or more starting materials in a single step, offering a highly efficient route to complex molecules.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products under solvent-free conditions.
Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki and Buchwald-Hartwig coupling enable the introduction of a wide array of functional groups, which is vital for expanding the chemical diversity of compound libraries and fine-tuning biological activity.
These advanced synthetic tools allow chemists to systematically modify the scaffold and explore new chemical spaces, leading to the development of analogues with improved therapeutic potential.
Integration of Artificial Intelligence and Machine Learning in Compound Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process for scaffolds like pyrazolo[1,5-a]pyrimidine. These computational tools can accelerate the identification and optimization of lead compounds by analyzing vast datasets and predicting molecular properties.
ML models are also being developed to predict the activity of kinase inhibitors with different binding modes. These models can learn from existing SAR data to predict the potency and selectivity of novel, untested analogues, thereby prioritizing the synthesis of the most promising candidates. This approach significantly reduces the time and cost associated with traditional high-throughput screening.
Key Applications of AI/ML in Pyrazolo[1,5-a]pyrimidine Research:
| Application Area | Description | Potential Impact |
|---|---|---|
| Virtual Screening | AI-driven docking simulations to identify potential binders from large virtual libraries. | Rapid identification of novel hits and scaffolds. |
| Predictive Modeling | ML algorithms to predict ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles. | Early de-selection of candidates with poor pharmacokinetic properties. |
| SAR Analysis | Quantitative Structure-Activity Relationship (QSAR) models to understand how chemical structures relate to biological activity. | Guiding the rational design of more potent and selective analogues. |
| De Novo Design | Generative models to design entirely new molecules with desired properties. | Exploration of novel chemical space beyond existing compound libraries. |
Exploration of Novel Therapeutic Avenues for the Pyrazolo[1,5-a]pyrimidin-3-amine Scaffold
While initially explored for specific targets, the versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to its investigation across a broad range of therapeutic areas. Its structural similarity to the natural purine (B94841) ring allows it to interact with the ATP-binding sites of many enzymes, making it a particularly effective framework for kinase inhibitors.
Established and Emerging Targets:
Protein Kinase Inhibitors: This remains the most prominent application. The scaffold has yielded potent inhibitors for numerous kinases involved in cancer and inflammatory diseases.
CDKs: Several pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation.
Trk Family: The scaffold is central to approved Trk inhibitors like Larotrectinib and Entrectinib, used in treating cancers with NTRK gene fusions.
PI3Kδ: Selective inhibitors of Phosphoinositide 3-kinase δ have been developed for treating inflammatory and autoimmune diseases.
Other Kinases: The scaffold has also been used to target EGFR, B-Raf, and MEK, among others.
Toll-like Receptor (TLR) Modulation: As demonstrated by the AI-driven discovery of TH023, pyrazolo[1,5-a]pyrimidines can act as inhibitors of TLR4 dimerization, presenting a novel therapeutic strategy for sepsis and inflammatory disorders.
Aryl Hydrocarbon Receptor (AHR) Antagonism: The AHR is a transcription factor involved in immune regulation and has emerged as a promising target in cancer immunology. Researchers have identified and optimized pyrazolo[1,5-a]pyrimidine-based AHR antagonists with low nanomolar potency, opening new avenues for cancer therapy.
The ability to modify the core structure allows for the fine-tuning of selectivity, enabling the development of compounds that target specific protein isoforms or even allosteric sites, which could lead to therapies with improved efficacy and reduced side effects.
Development of Chemical Probes for Biological Systems
Beyond direct therapeutic applications, the pyrazolo[1,5-a]pyrimidine scaffold is an excellent candidate for the development of chemical probes. These specialized molecules are designed to selectively interact with a specific biological target (like a protein) within a complex cellular environment, allowing researchers to study its function.
A chemical probe based on the 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine structure would be a valuable tool to interrogate biological pathways. The design of such a probe involves:
A high-affinity binding moiety: The core pyrazolo[1,5-a]pyrimidine structure, optimized for potent and selective binding to the target of interest.
A reporter tag: This could be a fluorescent group, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group to permanently label the target protein.
A linker: A chemically stable chain that connects the binding moiety to the reporter tag without interfering with the binding interaction.
By using such probes, researchers can visualize the localization of a target protein within a cell, identify its binding partners, or measure its activity in real-time. This information is invaluable for validating new drug targets and understanding the fundamental mechanisms of disease. The synthetic tractability of the pyrazolo[1,5-a]pyrimidine scaffold makes it well-suited for the chemical modifications required to create these sophisticated molecular tools.
Q & A
Q. What is the molecular structure and key physicochemical properties of 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine?
The compound features a fused bicyclic core comprising a pyrazole ring fused to a pyrimidine ring, with methyl groups at the 2- and 6-positions and an amine at the 3-position. Its molecular formula is C₈H₁₀N₄ (CAS 232601-05-7). Key physicochemical properties include:
- Molecular weight : 162.2 g/mol.
- Hydrogen-bond donor/acceptor counts : 2 (amine) and 4 (pyrimidine N atoms).
- LogP : Estimated ~1.5–2.0 (moderate lipophilicity due to methyl groups).
Structural data can be confirmed via X-ray crystallography or computational modeling, though experimental stability metrics (e.g., thermal decomposition) require further study .
Q. What are the standard synthetic routes for preparing 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine?
A common approach involves cyclocondensation reactions starting from aminopyrazole precursors and 1,3-dicarbonyl compounds. For example:
- Step 1 : React 3-aminopyrazole with acetylacetone under acidic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold.
- Step 2 : Introduce methyl groups via alkylation or direct substitution during cyclization.
Optimization of solvent (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) is critical for yield enhancement (typically 60–75%) .
Q. Which spectroscopic methods are used to characterize this compound?
- ¹H/¹³C NMR : Confirms methyl group integration (δ ~2.3–2.5 ppm for CH₃) and aromatic proton environments (δ ~6.5–8.0 ppm).
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 163.1.
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C) validate the amine and heterocyclic structure .
Advanced Research Questions
Q. How can site-selective functionalization be achieved in the pyrazolo[1,5-a]pyrimidine scaffold?
Site-selective modifications are enabled by cross-coupling reactions at the 2- and 6-positions. For example:
- Buchwald-Hartwig amination : Introduce aryl/alkyl amines at the 6-position using Pd catalysts.
- Sonogashira coupling : Attach alkynyl groups at the 2-position with CuI/Pd(PPh₃)₄.
Computational studies (DFT) predict higher reactivity at the 6-position due to electron-deficient pyrimidine ring effects, guiding experimental design .
Q. What computational methods are employed to predict reactivity in cross-coupling reactions for derivatives?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulates solvent and temperature effects on transition states.
For example, DFT analysis of 2,6-dibromo derivatives reveals higher activation energy for C-2 bromine substitution, aligning with experimental selectivity for C-6 functionalization .
Q. What strategies optimize reaction conditions to minimize by-products during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst screening : Pd(OAc)₂/XPhos systems reduce homocoupling by-products in cross-coupling steps.
- Temperature gradients : Stepwise heating (e.g., 50°C → 100°C) prevents premature decomposition.
Yields >85% are achievable with <5% impurities, validated by HPLC .
Q. How do structural modifications influence biological activity against specific targets?
- Methyl groups : Enhance metabolic stability by shielding the core from oxidative enzymes.
- Amine substitution : Converting NH₂ to N-alkyl/aryl groups modulates kinase inhibition (e.g., CDK2 IC₅₀ shifts from 120 nM to 45 nM with N-benzyl substitution).
SAR studies on pyrazolo[1,5-a]pyrimidines highlight the 3-amine as critical for ATP-binding pocket interactions .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.
- Metabolic stability testing : Address discrepancies due to compound degradation in vitro.
For example, conflicting IC₅₀ values for kinase inhibition may arise from differential protein expression levels or assay pH conditions. Cross-validation with orthogonal methods (e.g., SPR, ITC) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
